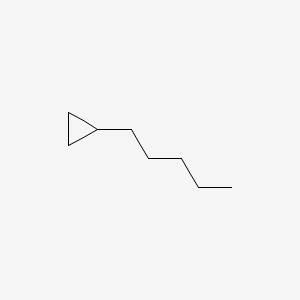
Pentylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentylcyclopropane, also known as 1-cyclopropylpentane, is an organic compound with the molecular formula C₈H₁₆. It is a cycloalkane, characterized by a cyclopropane ring attached to a pentyl group. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentylcyclopropane can be synthesized through several methods. One common approach involves the reduction of adducts of dihalocarbenes and olefins. This method typically employs reagents such as zinc-copper couple and diiodomethane under specific conditions . Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound often utilizes the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an olefin. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropyl alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones and carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Halogenated cyclopropanes and other substituted derivatives.
Aplicaciones Científicas De Investigación
Pentylcyclopropane has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentylcyclopropane involves its interaction with molecular targets through its strained ring structure. This strain increases the reactivity of the compound, allowing it to participate in various chemical reactions. The cyclopropane ring can impose conformational rigidity on molecules, enhancing their metabolic stability and extending their therapeutic action .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar reactivity but less strain.
Cyclopentane: A five-membered ring compound with reduced ring strain compared to cyclopropane.
Uniqueness
Pentylcyclopropane is unique due to its combination of a cyclopropane ring and a pentyl group, which imparts distinct chemical properties and reactivity. The strained ring structure of cyclopropane makes it more reactive than larger cycloalkanes, allowing for a wider range of chemical transformations .
Propiedades
Número CAS |
2511-91-3 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
pentylcyclopropane |
InChI |
InChI=1S/C8H16/c1-2-3-4-5-8-6-7-8/h8H,2-7H2,1H3 |
Clave InChI |
SUBUEDOPXXGMKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



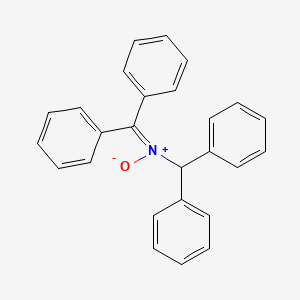
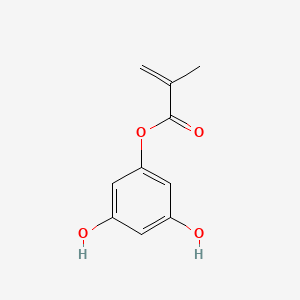
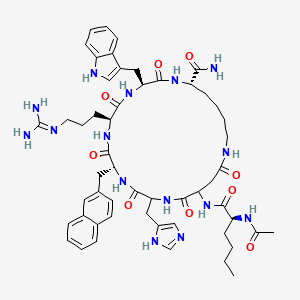
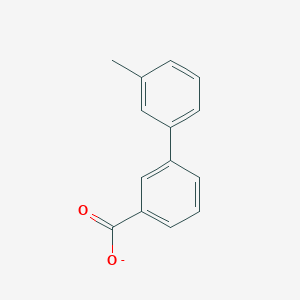
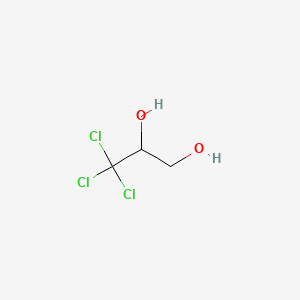
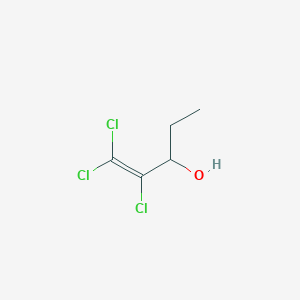
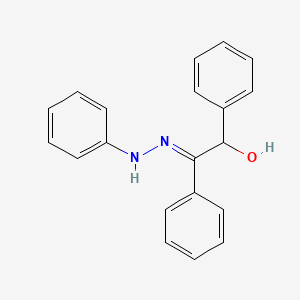

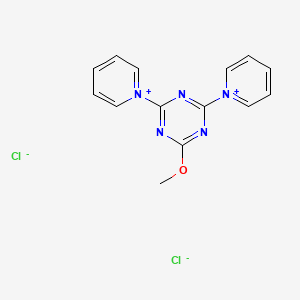
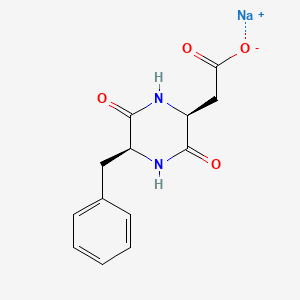
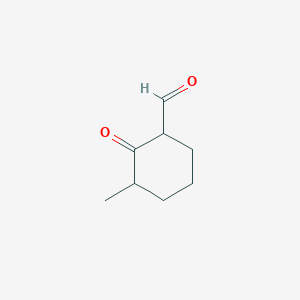
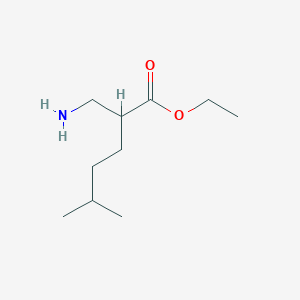
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
